molecular formula C14H15N3O2S B2946668 2-(cyclopropylmethoxy)-N-(5-methylthiazol-2-yl)isonicotinamide CAS No. 2034359-17-4

2-(cyclopropylmethoxy)-N-(5-methylthiazol-2-yl)isonicotinamide

Cat. No. B2946668
CAS RN: 2034359-17-4
M. Wt: 289.35
InChI Key: WUHNMVIFNQKXTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(cyclopropylmethoxy)-N-(5-methylthiazol-2-yl)isonicotinamide, also known as CPI-1189, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications.

Scientific Research Applications

2-(cyclopropylmethoxy)-N-(5-methylthiazol-2-yl)isonicotinamide has been the subject of several scientific studies due to its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and Huntington's disease. Additionally, this compound has been studied for its potential to treat depression and anxiety disorders.

Mechanism of Action

The exact mechanism of action of 2-(cyclopropylmethoxy)-N-(5-methylthiazol-2-yl)isonicotinamide is not fully understood, but it is believed to act on several molecular targets in the brain, including the dopamine D2 receptor, the sigma-1 receptor, and the adenosine A2A receptor. This compound has been shown to increase the levels of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are important for the survival and function of neurons.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of dopamine and serotonin in the brain, which are important neurotransmitters involved in mood regulation. Additionally, this compound has been shown to reduce inflammation and oxidative stress, which are known to contribute to neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(cyclopropylmethoxy)-N-(5-methylthiazol-2-yl)isonicotinamide in lab experiments is its high potency and selectivity for its molecular targets. This makes it a useful tool for studying the molecular mechanisms underlying neurological disorders. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2-(cyclopropylmethoxy)-N-(5-methylthiazol-2-yl)isonicotinamide. One area of interest is its potential to treat other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, there is interest in developing more potent and selective analogs of this compound that could be used as potential therapeutics. Finally, there is a need for further studies on the safety and toxicity of this compound, particularly in humans.

Synthesis Methods

The synthesis of 2-(cyclopropylmethoxy)-N-(5-methylthiazol-2-yl)isonicotinamide involves the reaction of isonicotinic acid with cyclopropylmethylamine and 5-methylthiazole-2-carboxylic acid. The reaction is carried out in the presence of a coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), and a base, such as triethylamine (TEA). The resulting product is purified using column chromatography to obtain this compound in its pure form.

properties

IUPAC Name

2-(cyclopropylmethoxy)-N-(5-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-9-7-16-14(20-9)17-13(18)11-4-5-15-12(6-11)19-8-10-2-3-10/h4-7,10H,2-3,8H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHNMVIFNQKXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CC(=NC=C2)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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